(2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate
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Overview
Description
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of pyrrolidine and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with an amino acid ester in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate include:
- Methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
- Methyl (S)-2-amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoate .
Uniqueness
What sets Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-9(10,8(13)14-2)5-6-3-4-11-7(6)12/h6H,3-5,10H2,1-2H3,(H,11,12)/t6?,9-/m0/s1 |
InChI Key |
LEFDTCUYVYPZKL-HSOSERFQSA-N |
Isomeric SMILES |
C[C@](CC1CCNC1=O)(C(=O)OC)N |
Canonical SMILES |
CC(CC1CCNC1=O)(C(=O)OC)N |
Origin of Product |
United States |
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